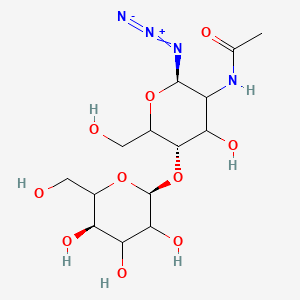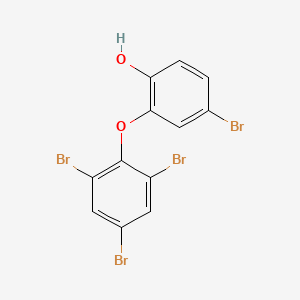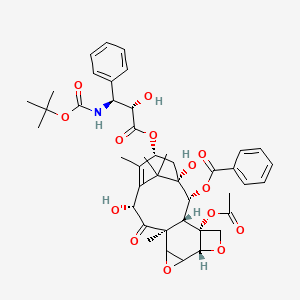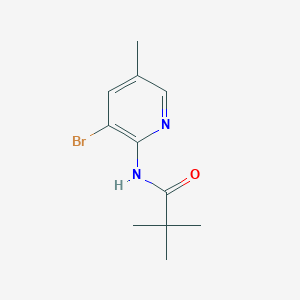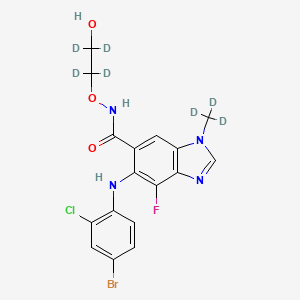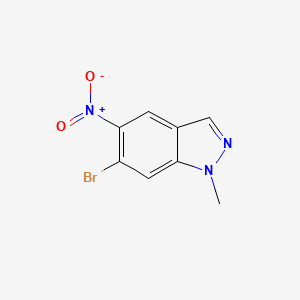![molecular formula C20H22N4O2S2 B13849066 2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core, a cyclopropyl group, and an isoxazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothieno pyrimidine core, introduction of the cyclopropyl group, and attachment of the isoxazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, agrochemicals, and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine
- 2-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
Uniqueness
2-[(2-Cyclopropyl-5,6,7,8-tetrahydro-7-methyl1benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is unique due to its specific structural features, such as the combination of a benzothieno pyrimidine core with a cyclopropyl group and an isoxazole moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H22N4O2S2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C20H22N4O2S2/c1-10-3-6-13-14(7-10)28-20-17(13)19(22-18(23-20)12-4-5-12)27-9-16(25)21-15-8-11(2)26-24-15/h8,10,12H,3-7,9H2,1-2H3,(H,21,24,25) |
Clé InChI |
JKVMIJZTPLDEIN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)SC3=C2C(=NC(=N3)C4CC4)SCC(=O)NC5=NOC(=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




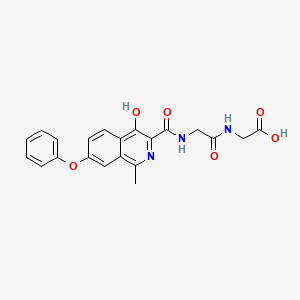
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)
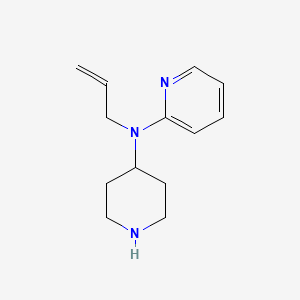
![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
